4-Acetyldibenzothiophene
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Overview
Description
1-(4-Dibenzothienyl)ethanone is an organic compound with the chemical formula C14H10OS. It appears as a white to pale yellow crystalline solid and is soluble in various organic solvents. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Dibenzothienyl)ethanone can be synthesized through several organic synthesis routes. One common method involves the reaction of dibenzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 1-(4-Dibenzothienyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Dibenzothienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 1-(4-Dibenzothienyl)ethanone can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-(4-Dibenzothienyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with unique optoelectronic properties, such as organic light-emitting devices (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-(4-Dibenzothienyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
1-(4-Dibenzothienyl)ethanone can be compared with other similar compounds, such as:
Dibenzothiophene: A parent compound with a similar structure but lacking the ethanone group.
1-(4-Dibenzofuranyl)ethanone: A structurally related compound where the sulfur atom is replaced by an oxygen atom.
1-(4-Dibenzoselenophenyl)ethanone: A compound where the sulfur atom is replaced by a selenium atom.
The uniqueness of 1-(4-Dibenzothienyl)ethanone lies in its specific chemical properties and reactivity, which are influenced by the presence of the sulfur atom and the ethanone group .
Properties
IUPAC Name |
1-dibenzothiophen-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c1-9(15)10-6-4-7-12-11-5-2-3-8-13(11)16-14(10)12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBALMHQUNECNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1SC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127330-24-9 |
Source
|
Record name | 4-Acetyldibenzothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127330249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ACETYLDIBENZOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PC8E1TCT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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